molecular formula C17H22O3 B2882417 Methyl 5-(1-adamantyl)-2-methyl-3-furoate CAS No. 717829-50-0

Methyl 5-(1-adamantyl)-2-methyl-3-furoate

Cat. No.: B2882417
CAS No.: 717829-50-0
M. Wt: 274.36
InChI Key: FOPLEDDDJJUNTM-UHFFFAOYSA-N
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Description

Methyl 5-(1-adamantyl)-2-methyl-3-furoate is a heterocyclic ester compound featuring a furan ring substituted with a methyl group at position 2 and a 1-adamantyl moiety at position 3. This compound is structurally related to other adamantane-containing furan derivatives, which have garnered interest in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anti-HIV activities .

Properties

IUPAC Name

methyl 5-(1-adamantyl)-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-10-14(16(18)19-2)6-15(20-10)17-7-11-3-12(8-17)5-13(4-11)9-17/h6,11-13H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPLEDDDJJUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of Methyl 5-(1-adamantyl)-2-methyl-3-furoate and their key substituents:

Compound Name Substituents at Furan Positions Key Functional Groups Reference
This compound 5: 1-adamantyl; 2: methyl; 3: methoxy Furan ester, adamantyl group
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate 5: 4-chlorophenyl; 2: methyl Chlorophenyl, ester
Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate 5: chlorosulfonyl; 2: methyl Sulfonyl chloride, ester
Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride 5: aminomethyl; 2: methyl Amine hydrochloride, ester

Key Observations :

  • The methyl ester at position 3 is a common feature, but substitutions at position 5 significantly alter biological activity and physicochemical properties.

Physicochemical Properties

  • Lipophilicity: The adamantyl group increases logP values compared to non-adamantyl analogues. For example, adamantyl-substituted ureas exhibit higher lipophilicity than des-adamantyl counterparts, improving blood-brain barrier penetration .
  • Solubility: this compound likely has lower aqueous solubility than polar derivatives like Methyl 5-(aminomethyl)-2-methyl-3-furoate hydrochloride, which contains an ionizable amine group .

Biological Activity

Methyl 5-(1-adamantyl)-2-methyl-3-furoate is a compound that combines an adamantyl group with a furoate moiety, which has been the focus of various studies due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that enhances its biological activity. The adamantyl group contributes to the compound's lipophilicity, facilitating membrane penetration, while the furoate moiety is known for its ability to interact with various enzymes and receptors.

PropertyValue
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The adamantyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively. The furoate moiety can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Interaction: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptors influencing cellular signaling pathways.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. Studies have shown its effectiveness against various viral infections, potentially serving as a therapeutic agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited significant antiviral activity against influenza viruses, with an IC50 value indicating effective inhibition at low concentrations.
  • Anticancer Research : In vitro studies on breast cancer cell lines showed that the compound reduced cell viability significantly compared to controls, suggesting potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative study on various adamantyl derivatives found that this compound had superior antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other adamantyl derivatives, which are known for their biological activities. Below is a comparison highlighting its unique features:

Table 2: Comparison with Similar Compounds

CompoundAntiviral ActivityAnticancer ActivityUnique Features
This compoundYesYesCombination of adamantyl and furoate moieties
1-AdamantylamineModerateYesSimple amine structure
Adamantane-1-carboxylic acidLimitedNoLacks furan ring

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